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Compound of Interest

Compound Name: Colladonin angelate

Cat. No.: B15388892 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Colladonin angelate, a sesquiterpene coumarin. For the purposes of this guide, we will focus

on the detailed analysis of 8′-epi-kayserin B angelate, a closely related and well-characterized

analogue. The structural elucidation of this compound was achieved through extensive

spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), High-Resolution

Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) Spectroscopy.[1]

Spectroscopic Data
The following sections present the key spectroscopic data for 8′-epi-kayserin B angelate,

organized for clarity and detailed analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to

determine the molecular formula of 8′-epi-kayserin B angelate.

Parameter Value

Molecular Formula C₃₀H₄₀O₇

Ionization Mode Positive

Observed m/z 535.2656 [M+Na]⁺

Calculated m/z 535.2672 for C₃₀H₄₀O₇Na
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Table 1: High-Resolution Mass Spectrometry data for 8′-epi-kayserin B angelate.

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts (δ) are reported in

parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR (500 MHz, CDCl₃)
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Position δ (ppm) Multiplicity J (Hz)

3 6.29 d 9.5

4 7.62 d 9.5

5 6.84 s

8 6.91 s

1' 1.85 m

2' 2.05 m

3' 5.08 t 7.0

5' 1.62 s

6' 5.08 t 7.0

7' 2.05 m

8' 4.88 d 10.0

10' 1.62 s

11' 1.62 s

12' 1.05 s

13' 0.85 s

14' 0.82 s

15' 0.88 s

2'' 6.10 qq 7.0, 1.5

3'' 1.98 dq 7.0, 1.5

4'' 1.90 qd 1.5, 1.5

Table 2: ¹H NMR Spectroscopic Data for 8′-epi-kayserin B angelate.

¹³C NMR (125 MHz, CDCl₃)
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Position δ (ppm)

2 161.5

3 113.9

4 143.4

4a 112.9

5 107.9

6 146.4

7 151.6

8 100.8

8a 156.4

1' 39.5

2' 18.2

3' 123.4

4' 135.2

5' 17.0

6' 39.7

7' 25.9

8' 78.8

9' 56.5

10' 37.1

11' 21.7

12' 33.3

13' 21.7

14' 16.0
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15' 16.0

1'' 167.5

2'' 127.8

3'' 138.8

4'' 15.8

5'' 20.5

Table 3: ¹³C NMR Spectroscopic Data for 8′-epi-kayserin B angelate.

While specific IR data for 8′-epi-kayserin B angelate is not readily available in the referenced

literature, the IR spectrum of a sesquiterpene coumarin would be expected to show

characteristic absorption bands. A representative spectrum of a coumarin derivative would

likely exhibit the following features:

Wavenumber (cm⁻¹) Functional Group

~3000-2850 C-H stretching (alkane)

~1750-1700 C=O stretching (α,β-unsaturated lactone)

~1600, ~1500, ~1450 C=C stretching (aromatic)

~1250-1000 C-O stretching (ether and ester)

Table 4: Expected Infrared (IR) Absorption Bands for a Sesquiterpene Coumarin.

Experimental Protocols
The isolation and characterization of 8′-epi-kayserin B angelate involved a multi-step process.

The dichloromethane extract of the roots of Ferula caspica was subjected to bioactivity-directed

fractionation.[1]

Extraction: The dried and powdered roots were extracted with dichloromethane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11509956/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15388892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fractionation: The crude extract was fractionated using silica gel column chromatography.

Purification: The active fractions were further purified using a combination of Sephadex LH-

20 column chromatography, RP-18 flash chromatography, and preparative Thin Layer

Chromatography (TLC) to yield the pure compound.[1]

The structure of the isolated compound was determined using a suite of spectroscopic

techniques.[1]

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY spectra were

recorded on a 500 MHz spectrometer using CDCl₃ as the solvent.

Mass Spectrometry: High-resolution mass spectra were obtained using an ESI-QTOF mass

spectrometer.

IR Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer.

Experimental Workflow
The following diagram illustrates the workflow for the isolation and structural elucidation of

Colladonin angelate.
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Extraction & Isolation

Spectroscopic Analysis

Plant Material (Ferula caspica roots)

Dichloromethane Extraction

Silica Gel Column Chromatography

Further Purification (Sephadex LH-20, RP-18 Flash, Prep TLC)

Pure Colladonin Angelate

Mass Spectrometry (HRESIMS) NMR Spectroscopy (1H, 13C, 2D) Infrared Spectroscopy (FTIR)

Structural Elucidation
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Isolation and Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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